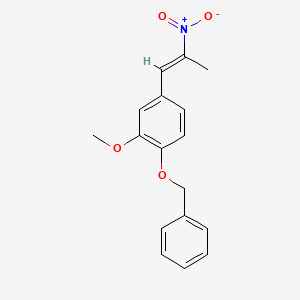
tetrakis(4-cumylphenoxy)phthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tetrakis(4-cumylphenoxy)phthalocyanine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple phenoxy groups and a large, multi-cyclic core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(4-cumylphenoxy)phthalocyanine typically involves multiple steps, including the formation of the core structure and the subsequent attachment of phenoxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and implementing purification techniques such as chromatography or crystallization to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the core structure or the phenoxy groups, potentially altering the compound’s properties.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable tool for synthetic chemists.
Biology
In biological research, this compound’s interactions with biomolecules, such as DNA, are of interest. Studies have shown that it can bind to DNA, potentially affecting its structure and function .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for treating certain types of cancer .
Industry
In industrial applications, this compound’s stability and reactivity make it suitable for use in materials science, such as the development of advanced polymers or coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets, such as DNA or proteins. The phenoxy groups and the multi-cyclic core structure enable it to bind to these targets, potentially altering their function. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalocyanines: These compounds share a similar multi-cyclic core structure and are also used as photosensitizers in photodynamic therapy.
Uniqueness
tetrakis(4-cumylphenoxy)phthalocyanine is unique due to its specific arrangement of phenoxy groups and the large, multi-cyclic core. This structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C92H74N8O4 |
|---|---|
Poids moléculaire |
1355.6 g/mol |
Nom IUPAC |
6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C92H74N8O4/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-93-81(73)98-86-79-55-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)47-51-75(79)83(95-86)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(96-88)99-87-78-54-70(46-50-74(78)82(94-87)97-85)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58/h9-56H,1-8H3,(H2,93,94,95,96,97,98,99,100) |
Clé InChI |
WSMFVFRKDITEGM-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C(N7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4N5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C(N7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4N5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,9,15,26-Tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene](/img/structure/B1644006.png)



![(3aS,4S,6aR)-5-benzyl-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1644020.png)
![Indeno[1,2-b]fluorene-6,12-dione](/img/structure/B1644032.png)





![Hydrazine, [3-(methylthio)phenyl]-](/img/structure/B1644066.png)

